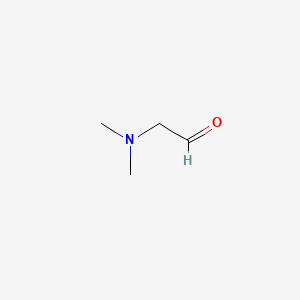

2-(Dimethylamino)acetaldehyde

Description

Properties

IUPAC Name |

2-(dimethylamino)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWPTSXPZYCYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026405 | |

| Record name | 2-(Dimethylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-92-6 | |

| Record name | 2-(Dimethylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(Dimethylamino)acetaldehyde, a valuable intermediate in the synthesis of various organic compounds, including muscarine (B1676868) analogues.[1][2] The document outlines two principal synthetic routes, offering detailed experimental protocols and quantitative data where available.

Pathway 1: Synthesis from Chloroacetaldehyde (B151913) Dimethyl Acetal (B89532) and Dimethylamine (B145610)

This pathway involves a three-step process commencing with the synthesis of chloroacetaldehyde dimethyl acetal, followed by nucleophilic substitution with dimethylamine, and concluding with the deprotection of the acetal to yield the target aldehyde.

Step 1: Synthesis of Chloroacetaldehyde Dimethyl Acetal

Chloroacetaldehyde dimethyl acetal is typically synthesized via the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol (B129727).[3] Several patented methods exist for this conversion, with variations in reaction conditions and work-up procedures.[3][4][5][6]

Experimental Protocol: Synthesis of Chloroacetaldehyde Dimethyl Acetal [3]

-

Into a reaction vessel equipped with stirring and cooling, 324 ml of methanol is introduced.

-

Over a period of one hour, 186 ml (172 g, 2.0 moles) of vinyl acetate and 142 g (2.0 moles) of chlorine are simultaneously introduced while maintaining the temperature between 0°C and 2°C.

-

Following the addition, 50 ml of low-boiling constituents are distilled off using a 50 cm Vigreux column.

-

To the remaining mixture, 34 g of calcium oxide is added over 30 minutes, with stirring and cooling to maintain a temperature of 40° to 50°C.

-

Upon completion of neutralization, the reaction mixture separates into two liquid phases. The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.

Quantitative Data for Chloroacetaldehyde Dimethyl Acetal Synthesis

| Starting Materials | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Vinyl Acetate, Chlorine, Methanol | Calcium Oxide (for neutralization) | 0-2°C for chlorination; 40-50°C for neutralization | >90% | High | [3] |

| Vinyl Acetate, Chlorine, Anhydrous Methanol | Inhibitory initiator (e.g., anhydrous ferric chloride and biphenol) | -15 to 5°C | High | High | [4] |

| Vinyl Acetate, Chlorine, Methanol | Calcium or Magnesium Oxides/Carbonates | <20°C for chlorination; 20-60°C for neutralization | >90% | High | [5] |

Step 2: Synthesis of this compound Dimethyl Acetal

The second step involves the reaction of chloroacetaldehyde dimethyl acetal with dimethylamine. This is a nucleophilic substitution reaction where the dimethylamino group displaces the chloride. While specific literature for the reaction with dimethylamine is not abundant in the provided search results, the analogous reaction with ammonia (B1221849) to produce aminoacetaldehyde dimethyl acetal is well-documented and provides a procedural basis.[7]

General Experimental Protocol: Synthesis of this compound Dimethyl Acetal

-

In a sealed reaction vessel or autoclave, chloroacetaldehyde dimethyl acetal is reacted with an excess of dimethylamine (either as a solution in a suitable solvent or as a gas).

-

The reaction mixture is heated to promote the substitution. Based on the reaction with ammonia, temperatures in the range of 100-150°C can be expected to be effective.[7]

-

After the reaction is complete, the excess dimethylamine and any solvent are removed.

-

The resulting crude product is then purified, typically by distillation.

Step 3: Deprotection of this compound Dimethyl Acetal

The final step is the hydrolysis of the dimethyl acetal to the free aldehyde. This is an acid-catalyzed deprotection.[8][9][10][11]

General Experimental Protocol: Hydrolysis to this compound

-

This compound dimethyl acetal is dissolved in a mixture of an organic solvent (e.g., acetone) and water.

-

A catalytic amount of acid (e.g., trifluoroacetic acid or Amberlyst-15 resin) is added to the solution.[12]

-

The reaction is stirred at room temperature until the hydrolysis is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound. The product can be unstable and may be used immediately in the next step of a larger synthesis.[13]

Caption: Synthesis of this compound via the chloroacetaldehyde dimethyl acetal intermediate.

Pathway 2: Oxidation of 2-(Dimethylamino)ethanol

A more direct approach to this compound is the oxidation of the corresponding primary alcohol, 2-(Dimethylamino)ethanol. Several mild oxidation methods are suitable for this transformation, which is advantageous for preventing over-oxidation to the carboxylic acid.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[14][15][16][17][18] This method is known for its mild reaction conditions and high yields for the oxidation of primary alcohols to aldehydes.

General Experimental Protocol: Swern Oxidation of 2-(Dimethylamino)ethanol [15]

-

In a flask under an inert atmosphere, oxalyl chloride in a dry, non-protic solvent (e.g., dichloromethane) is cooled to -78°C.

-

A solution of DMSO in the same solvent is added dropwise, and the mixture is stirred for a short period.

-

A solution of 2-(Dimethylamino)ethanol in the same solvent is then added dropwise, and the reaction is stirred for approximately 15-30 minutes.

-

Triethylamine is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude aldehyde, which can be purified by distillation or chromatography. A significant drawback of this method is the production of the malodorous byproduct, dimethyl sulfide.[14][16]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.[19][20][21][22] It offers advantages such as neutral pH conditions, short reaction times, and high yields.

General Experimental Protocol: DMP Oxidation of 2-(Dimethylamino)ethanol [19][22]

-

To a solution of 2-(Dimethylamino)ethanol in a suitable solvent (e.g., dichloromethane), Dess-Martin periodinane is added in one portion at room temperature.

-

The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

The reaction mixture is then diluted with an organic solvent (e.g., diethyl ether) and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) to reduce the iodine byproducts.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed, dried, and concentrated to afford the desired aldehyde.

Caption: Synthesis of this compound via oxidation of 2-(Dimethylamino)ethanol.

Summary of Synthesis Pathways

| Pathway | Starting Material(s) | Key Intermediates | Key Reagents | Advantages | Disadvantages |

| 1 | Vinyl Acetate, Chlorine, Methanol, Dimethylamine | Chloroacetaldehyde Dimethyl Acetal, this compound Dimethyl Acetal | Cl2, Dimethylamine, Acid catalyst | Utilizes readily available starting materials; high yields for precursor synthesis reported. | Multi-step process; the final aldehyde product can be unstable; requires handling of chlorine gas. |

| 2 | 2-(Dimethylamino)ethanol | None | Swern reagents (DMSO, oxalyl chloride, triethylamine) or Dess-Martin Periodinane | Direct, one-step conversion; mild reaction conditions. | Swern oxidation produces a malodorous byproduct; DMP is relatively expensive. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance for specific reagents and byproducts. The multi-step synthesis starting from vinyl acetate offers a high-yielding route to a key precursor, while the oxidation of 2-(Dimethylamino)ethanol provides a more direct and atom-economical approach. For laboratory-scale synthesis where mild conditions are paramount, the Dess-Martin periodinane oxidation is a particularly attractive option. For larger-scale production, the pathway involving chloroacetaldehyde dimethyl acetal may be more cost-effective, provided that the handling of chlorine and the multi-step nature of the process are manageable.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 3. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 4. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 6. Method for preparing aminoacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Swern oxidation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Swern Oxidation [organic-chemistry.org]

- 17. gchemglobal.com [gchemglobal.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. youtube.com [youtube.com]

- 22. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Dimethylamino)acetaldehyde, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and a visualization of a key synthetic pathway.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that while some data is experimentally derived, several key values are based on computational predictions and should be considered as such.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52334-92-6 | [2][3][4][5] |

| Molecular Formula | C4H9NO | [1][2][3][4][6] |

| Molecular Weight | 87.12 g/mol | [1][2][6] |

| Canonical SMILES | CN(C)CC=O | [1] |

| Property | Value | Notes | Source |

| Boiling Point | 87.5 ± 23.0 °C | at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] | |

| Melting Point | Not Available | [2] | |

| pKa | 7.61 ± 0.28 | Predicted | |

| Water Solubility | The hydrochloride salt form exhibits enhanced water solubility and stability. | Qualitative | [6] |

| XLogP3-AA | -0.2 | Computed | [1] |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical properties of liquid aldehydes and amines. These are general methodologies that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides a rapid determination of the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The thermometer and test tube assembly are immersed in the oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Gravimetric Method)

This method relies on accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Sample of this compound

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and weighed empty on the analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the mark on the pycnometer, and any excess liquid is carefully removed from the outside.

-

The pycnometer is reweighed.

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.

Apparatus:

-

pH meter with a combination electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of this compound in water

Procedure:

-

A known volume and concentration of the this compound solution is placed in the beaker with the magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized HCl solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the water solubility of a chemical substance.

Apparatus:

-

Flask with a tight-fitting stopper

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical method for quantifying the concentration of this compound (e.g., GC-MS, HPLC)

-

Sample of this compound

-

Distilled or deionized water

Procedure:

-

An excess amount of this compound is added to a known volume of water in the flask.

-

The flask is sealed and placed in a constant temperature bath, and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved substance is included. Centrifugation or filtration may be necessary.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

The water solubility is reported as the measured concentration.

Synthetic Pathway Visualization

This compound is a useful building block in organic synthesis. One of its fundamental reactions is the nucleophilic addition of a Grignard reagent to the aldehyde functional group to form a secondary alcohol. This reaction is a classic example of carbon-carbon bond formation.

Logical Workflow for Grignard Reaction

The following diagram illustrates the generalized workflow for the reaction of this compound with a Grignard reagent (R-MgX), followed by an acidic workup to yield a secondary alcohol.

This guide provides a foundational understanding of the physicochemical properties of this compound for its application in research and development. For critical applications, it is recommended to supplement the predicted data with experimental verification.

References

- 1. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 3. This compound | 52334-92-6 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 52334-92-6|this compound|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetaldehyde, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, properties, and significant applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Chemical Identity and Properties

This compound is a reactive organic compound belonging to the family of amino aldehydes. Its unique structure, featuring both an aldehyde and a tertiary amine functional group, makes it a versatile building block in various chemical syntheses.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 52334-92-6 to this compound.[1][2] This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Reference |

| (dimethylamino)acetaldehyde | [1] |

| Acetaldehyde, (dimethylamino)- | [1] |

| N,N-Dimethylaminoacetaldehyde | |

| 2-(N,N-Dimethylamino)ethanal | |

| DMAA | |

| SCHEMBL5038 | [1] |

| GRWPTSXPZYCYOM-UHFFFAOYSA-N | [1] |

A hydrochloride salt of this compound is also commercially available, with the CAS number 125969-54-2 .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| SMILES | CN(C)CC=O | [1] |

| InChI | InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 | [1] |

Synthesis and Application in Medicinal Chemistry

The primary and most well-documented application of this compound is as a precursor in the synthesis of muscarine (B1676868) analogues.[4][5] Muscarine is a natural alkaloid that acts as a potent agonist at muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological processes. The development of muscarine analogues is a significant area of research in medicinal chemistry for targeting these receptors to treat various diseases.

Synthesis of Muscarine Analogues: Experimental Protocol

Step 1: Formation of the Acetylide A suitably protected and substituted alkynol is treated with a strong base, such as sodium amide in dioxane, to generate the corresponding acetylide.

Step 2: Condensation with this compound Hemiacetal The in situ generated acetylide is then reacted with a hemiacetal form of this compound (often used as its hydrochloride salt in the presence of excess base). This reaction forms an unstable aminoglycol derivative.

Step 3: Cyclization The intermediate aminoglycol undergoes cyclization to form the core structure of the muscarine analogue.

Step 4: Further Modification (Optional) The primary cyclization product can be further modified to generate a library of muscarine analogues with diverse pharmacological profiles.

Below is a conceptual workflow diagram for this synthetic approach.

References

- 1. This compound | C4H9NO | CID 10197622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 3. This compound hydrochloride | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The synthesis of some compounds related to muscarine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unveiling the Synthetic Potential of 2-(Dimethylamino)acetaldehyde: A Technical Guide to its Reaction Mechanisms

For Immediate Release

Shanghai, China – December 11, 2025 – 2-(Dimethylamino)acetaldehyde, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of its mechanism of action in key organic reactions, offering insights for researchers, scientists, and professionals in drug development.

Core Reactivity: A Duality of Function

This compound possesses both a nucleophilic dimethylamino group and an electrophilic aldehyde moiety. This duality dictates its reactivity, allowing it to participate in a variety of transformations, either through direct reaction of these functional groups or through the in situ formation of reactive intermediates such as enamines or iminium ions.

Key Applications and Reaction Mechanisms

While specific, detailed experimental data for many reactions involving this compound are not extensively documented in readily available literature, its application in the synthesis of muscarine (B1676868) analogues is a notable example.[1][2] The following sections detail the probable mechanistic pathways for this and other relevant organic reactions.

Synthesis of Muscarine Analogues

The synthesis of muscarine analogues represents a significant application of this compound.[1][2] Although the detailed experimental protocol from seminal works requires access to specialized chemical literature, the reaction likely proceeds through the nucleophilic addition of an organometallic reagent to the aldehyde functionality of this compound or its derivatives. The dimethylamino group can act as a directing group or may be quaternized in a subsequent step to yield the final muscarinic structure.

A plausible synthetic approach involves the reaction of a suitable nucleophile, such as a Grignard or organolithium reagent, with the aldehyde. The resulting amino alcohol can then undergo further transformations, including cyclization or modification of the side chain, to afford a variety of muscarine analogues.

Experimental Protocol: General Procedure for Nucleophilic Addition to Aldehydes

Note: This is a generalized protocol and specific conditions for reactions with this compound may vary.

-

Reaction Setup: A solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon, nitrogen). The flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Addition of Nucleophile: The organometallic reagent (e.g., Grignard reagent, 1.1 eq.) is dissolved in a suitable solvent and added dropwise to the aldehyde solution via the dropping funnel at a controlled temperature (typically between -78 °C and 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water at a low temperature.

-

Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system to yield the desired amino alcohol.

Mannich-Type Reactions

The structure of this compound makes it an interesting substrate for Mannich-type reactions. In a potential intramolecular variant, the enol or enolate of the acetaldehyde (B116499) moiety could react with an iminium ion formed from the same molecule. However, it is more likely to act as a component in intermolecular Mannich reactions. For instance, it can provide the aldehyde component, which upon reaction with a primary or secondary amine, forms an iminium ion that can then be attacked by a carbon nucleophile (e.g., a ketone, enol ether).

Generalized Mannich Reaction Mechanism:

Caption: Generalized mechanism of the Mannich reaction.

Experimental Protocol: General Procedure for the Mannich Reaction

Note: This is a generalized protocol. This compound could potentially serve as the aldehyde component.

-

Reaction Mixture: The active hydrogen compound (e.g., a ketone, 1.0 eq.), a secondary amine hydrochloride (1.1 eq.), and paraformaldehyde (1.2 eq.) are combined in a suitable solvent such as ethanol.

-

Acid Catalyst: A catalytic amount of hydrochloric acid is added.

-

Reaction Conditions: The mixture is heated to reflux for a specified period (typically several hours).

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. The aqueous layer is then basified with a suitable base (e.g., sodium hydroxide, sodium carbonate) to a pH of 9-10.

-

Extraction and Purification: The product (Mannich base) is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by crystallization or chromatography.

Pictet-Spengler Reaction

In a Pictet-Spengler-type reaction, this compound could potentially react with a β-arylethylamine. The aldehyde functionality would first condense with the primary amine of the β-arylethylamine to form an iminium ion. Subsequent intramolecular electrophilic attack of the aromatic ring onto the iminium carbon would lead to the formation of a tetrahydroisoquinoline or related heterocyclic system. The dimethylamino group would be a substituent on the newly formed ring.

Generalized Pictet-Spengler Reaction Mechanism:

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

Note: This is a generalized protocol. This compound could potentially serve as the aldehyde component.

-

Reactant Solution: A solution of the β-arylethylamine (1.0 eq.) and the aldehyde (1.1 eq.) is prepared in a suitable solvent (e.g., toluene, dichloromethane).

-

Acid Catalyst: An acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

-

Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The layers are separated, and the aqueous phase is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography or crystallization.

Data Summary

Quantitative data for reactions specifically utilizing this compound is not widely available in general chemical databases. The following table provides a template for the type of data that would be crucial for evaluating the synthetic utility of this reagent. Researchers are encouraged to report such data to enrich the collective understanding of this compound's reactivity.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Muscarine Analogue Synthesis | This compound | Organometallic Reagent | Ether/THF | -78 to 25 | 2-12 | Data not available | [1] |

| Mannich Reaction | Ketone | This compound & Amine | Acid/Alcohol | Reflux | 2-24 | Data not available | - |

| Pictet-Spengler Reaction | β-Arylethylamine | This compound | Acid/Toluene | 25 to 110 | 4-48 | Data not available | - |

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its bifunctional nature allows for its participation in a range of important synthetic transformations, including the synthesis of bioactive molecules like muscarine analogues. While detailed, quantitative data on its reactivity in many standard organic reactions is sparse, the general mechanisms of these reactions provide a solid framework for predicting its behavior. Further research into the reaction scope, optimization of conditions, and detailed mechanistic studies of this compound will undoubtedly expand its application in the synthesis of novel and complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

References

Spectroscopic Profile of 2-(Dimethylamino)acetaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylamino)acetaldehyde, a valuable intermediate in synthetic chemistry. Due to the limited availability of direct experimental spectra for the free base, this guide incorporates predicted data and information on its hydrochloride salt to offer a thorough analytical profile for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound possesses a simple aliphatic structure with a terminal aldehyde group and a tertiary amine. This bifunctionality dictates its chemical reactivity and spectroscopic characteristics.

Molecular Formula: C₄H₉NO[1]

Molecular Weight: 87.12 g/mol [1]

CAS Number: 52334-92-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the dimethylamino, methylene (B1212753), and aldehyde protons.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂N- | ~2.3 | Singlet | 6H |

| -CH₂- | ~3.1 | Doublet | 2H |

| -CHO | ~9.6 | Triplet | 1H |

Note: Predicted data is generated from standard NMR prediction software and may vary from experimental values.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display three signals, one for each unique carbon environment.

| Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₂N- | ~45 |

| -CH₂- | ~60 |

| -CHO | ~202 |

Note: Predicted data is based on established chemical shift ranges for similar functional groups.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key expected absorption bands for this compound are detailed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | ~2820 and ~2720 | Medium |

| C=O (aldehyde) | ~1725 | Strong |

| C-H (aliphatic) | ~2950-2850 | Strong |

| C-N | ~1260-1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 87.

The primary fragmentation pathway is anticipated to be alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Expected Major Fragments:

-

m/z 58: [(CH₃)₂N=CH₂]⁺ - Resulting from cleavage of the C-C bond between the methylene and carbonyl groups. This is often the base peak for N,N-dimethylalkylamines.

-

m/z 29: [CHO]⁺ - A common fragment for aldehydes.

-

m/z 42: [CH₂=N-CH₃]⁺ - From further fragmentation.

Experimental Protocols

The following provides a general methodology for acquiring spectroscopic data for a liquid amine compound like this compound.

5.1. Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the neat compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the hydrochloride salt, D₂O is a common choice.[3] Transfer the solution to a 5 mm NMR tube.

-

IR: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile. For electrospray ionization (ESI), the solution is directly infused. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatography inlet.

5.2. Instrumentation and Data Acquisition

-

NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used, with proton decoupling.

-

IR: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

MS: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the capillary voltage and cone voltage are optimized to achieve stable spray and maximal ion intensity. Data is typically acquired over a mass range of m/z 10-200.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Mass Spectrometry Fragmentation

Caption: Structure of this compound and its primary mass spectrometric fragments.

References

Navigating the Stability Landscape of 2-(Dimethylamino)acetaldehyde: A Technical Guide

For Immediate Release

Shanghai, China – December 11, 2025 – As a pivotal intermediate in the synthesis of various pharmaceutical compounds, including muscarine (B1676868) analogues, a thorough understanding of the chemical stability and degradation profile of 2-(Dimethylamino)acetaldehyde is paramount for researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the potential stability challenges, degradation pathways, and analytical methodologies pertinent to this reactive aldehyde.

Core Concepts in the Stability of this compound

This compound is an aliphatic aminoaldehyde, a class of compounds recognized for their inherent reactivity. The presence of both a tertiary amine and an aldehyde functional group within the same molecule dictates its chemical behavior and susceptibility to degradation. While specific stability studies on this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for the prediction of its stability profile.

The hydrochloride salt form of this compound is reported to exhibit enhanced water solubility and stability, a common strategy to improve the handling and shelf-life of amine-containing active pharmaceutical ingredients (APIs).[3] For laboratory use, storage in an inert atmosphere at low temperatures (e.g., -20°C) is recommended to minimize degradation.[4]

Potential Degradation Pathways

Based on the functional groups present, this compound is susceptible to several degradation pathways, including oxidation, hydrolysis of its acetal (B89532) derivatives, and potential self-condensation or polymerization, a known characteristic of aminoaldehydes.[5]

Oxidation

The aldehyde functional group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 2-(dimethylamino)acetic acid. This can be facilitated by atmospheric oxygen, oxidizing agents, or certain metal ions.[6][7][8] The tertiary amine can also be susceptible to oxidation, potentially forming an N-oxide.

A proposed oxidative degradation pathway is illustrated below:

Hydrolysis of Acetal Derivatives

To enhance stability during synthesis or formulation, the aldehyde group can be protected as an acetal. These acetal derivatives, such as this compound dimethyl acetal, are generally more stable but can be hydrolyzed back to the aldehyde under acidic conditions.[7]

Self-Condensation/Polymerization

Aminoaldehydes, particularly primary and secondary ones, are known to be unstable and can undergo self-condensation reactions.[5] While this compound has a tertiary amine, the reactivity of the aldehyde group could still lead to aldol-type condensation or polymerization reactions, especially under certain pH and temperature conditions.

Forced Degradation Studies: A Framework for Stability Assessment

To systematically investigate the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are indispensable.[9][10][11] These studies involve subjecting the compound to a range of stress conditions to accelerate its degradation.

A general workflow for a forced degradation study of this compound is outlined below:

The following table summarizes typical conditions for forced degradation studies.

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, room temperature to 60°C | Formation of impurities, potential for N-dealkylation |

| Basic Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Aldol condensation, other base-catalyzed reactions |

| Oxidative | 3% H₂O₂, room temperature | Oxidation of aldehyde to carboxylic acid, N-oxide formation |

| Thermal | 60°C, solid state and in solution | General decomposition, polymerization |

| Photolytic | ICH-compliant light exposure | Photodegradation, free-radical mediated reactions |

Analytical Methodologies for Stability Assessment

Due to the reactive and often volatile nature of aldehydes, their analysis typically requires derivatization to form a more stable and detectable product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of aldehydes in stability studies.[12] A common approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV-Vis spectroscopy.

A summary of a typical HPLC-UV method is provided below:

| Parameter | Description |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detection | UV-Vis at approximately 360 nm |

| Quantification | Based on the peak area of the DNPH-hydrazone derivative |

Gas Chromatography (GC)

GC can also be employed for the analysis of this compound, particularly for assessing its purity and for the detection of volatile degradation products.[13] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and detection sensitivity.[14]

Drug-Excipient Compatibility

In the context of formulation development, it is crucial to assess the compatibility of this compound with various excipients.[15][16][17] Potential interactions could lead to the degradation of the active substance. Standard screening protocols involve analyzing binary mixtures of the drug and each excipient under accelerated storage conditions.

Conclusion

While specific stability data for this compound is limited, a proactive approach based on its chemical nature and the principles of forced degradation can effectively characterize its stability profile. Understanding the potential for oxidation and other degradation pathways is key to developing robust formulations and ensuring the quality and efficacy of the final drug product. The use of appropriate analytical techniques, particularly derivatization-based HPLC methods, is essential for accurate monitoring of the compound and its degradation products. Further research into the specific degradation kinetics and product identification for this compound would be highly beneficial for the scientific community.

References

- 1. This compound | CAS#:52334-92-6 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 52334-92-6|this compound|BLD Pharm [bldpharm.com]

- 5. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 8. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. acdlabs.com [acdlabs.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdc.gov [cdc.gov]

- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. scispace.com [scispace.com]

The Reaction of 2-(Dimethylamino)acetaldehyde with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reaction between aldehydes and primary amines is a cornerstone of organic synthesis, forming the basis for constructing carbon-nitrogen bonds. This guide focuses on the specific reactions of 2-(dimethylamino)acetaldehyde with primary amines, a process of significant interest in medicinal chemistry and drug development due to the prevalence of the dimethylamino pharmacophore in numerous FDA-approved drugs.[1][2] This document provides an in-depth analysis of the reaction mechanisms, synthetic protocols, and applications, tailored for professionals in the field.

Core Reaction Chemistry: Imine Formation and Reductive Amination

The fundamental reaction between an aldehyde, such as this compound, and a primary amine (R-NH₂) proceeds through a nucleophilic addition mechanism to form an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed.[3][4]

The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to yield a carbinolamine intermediate.[3][5] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of a stable C=N double bond, yielding the imine.[6]

A crucial subsequent transformation is the reduction of the intermediate imine to a stable secondary amine. This two-step process, often performed in a single pot, is known as reductive amination (or reductive alkylation).[7][8] It is a highly effective method for creating substituted amines while avoiding the overalkylation issues often associated with direct alkylation of amines with alkyl halides.[7]

// Node Definitions Reactants [label="this compound\n+ Primary Amine (R-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine (Schiff Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Secondary Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH₃CN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions with Colors Reactants -> Carbinolamine [label=" Nucleophilic\n Addition", color="#EA4335"]; Carbinolamine -> Iminium [label=" Dehydration\n (-H₂O)", color="#EA4335"]; Iminium -> Imine [label=" Deprotonation\n (-H⁺)", color="#EA4335"]; Imine -> Amine [label=" Reduction", color="#34A853"]; ReducingAgent -> Imine [style=dashed, arrowhead=none, color="#34A853"];

// Graph Attributes graph [label="Figure 1: General mechanism for the reaction of an aldehyde with a primary amine.", labelloc=b, fontsize=10, fontcolor="#5F6368"]; } Figure 1: General mechanism for the reaction of an aldehyde with a primary amine.

Experimental Protocols and Quantitative Data

While specific protocols for this compound are not extensively detailed in publicly available literature, generalized and widely accepted methods for reductive amination are directly applicable. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are mild enough to not reduce the starting aldehyde but are effective at reducing the intermediate iminium ion.[7]

General Experimental Protocol: One-Pot Reductive Amination

-

Reactant Dissolution : Dissolve the primary amine (1.0 eq.) in a suitable solvent such as methanol (B129727) (MeOH), acetonitrile, or 1,2-dichloroethane.

-

Aldehyde Addition : Add this compound (1.0-1.2 eq.) to the solution.

-

pH Adjustment : Add acetic acid (AcOH) to catalyze imine formation, typically maintaining a pH between 4 and 6.

-

Stirring : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition : Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to control any effervescence.

-

Reaction Monitoring : Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Representative Yields for Reductive Amination Reactions

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Various Aldehydes | Primary Amines | NaBH(OAc)₃ | ClCH₂CH₂Cl | 80-95% | [9] |

| Various Ketones | Primary Amines | Ti(O-iPr)₄ / NaBH₃CN | EtOH | 70-90% | [7] |

| p-Anisaldehyde | Benzylamine | α-picoline-borane | MeOH | 98% | [9] |

| Cyclohexanone | Aniline | NaBH(OAc)₃ | ClCH₂CH₂Cl | 94% | [9] |

Note: The data presented are for general reductive amination reactions and serve as a reference for expected outcomes when using this compound.

Applications in Drug Development and Synthesis

The dimethylamino group is a key pharmacophore found in a wide array of pharmaceuticals, contributing to properties like solubility, receptor binding, and metabolic stability.[1][2] Consequently, the reaction of this compound with primary amines serves as a valuable synthetic route for generating novel drug candidates and complex molecular scaffolds.

One notable application is in the synthesis of Muscarine analogues, which are important tools for studying the cholinergic nervous system.[10] The reaction can also be employed to introduce the CH₂CH₂N(CH₃)₂ moiety, which is present in drugs like the antidepressant Venlafaxine and the Alzheimer's medication Rivastigmine.[1]

// Node Definitions Start [label="Start: Dissolve Primary Amine\nand this compound\nin Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Formation [label="Imine Formation\n(Add Catalyst, e.g., AcOH)\nStir 1-2h at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reduction Step\n(Add Reducing Agent, e.g., NaBH(OAc)₃)\nStir 12-24h at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor Progress (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Workup [label="Aqueous Work-up\n(Quench with NaHCO₃, Extract)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification\n(Dry, Concentrate, Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\nPurified Secondary Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Monitor; Monitor -> Workup [label=" Reaction\n Complete"]; Monitor -> Reduction [label=" Incomplete", style=dashed]; Workup -> Purify; Purify -> Product;

// Graph Attributes graph [label="Figure 2: A generalized workflow for one-pot reductive amination.", labelloc=b, fontsize=10, fontcolor="#5F6368"]; } Figure 2: A generalized workflow for one-pot reductive amination.

Conclusion

The reaction of this compound with primary amines, particularly through the reductive amination pathway, is a robust and highly versatile method for synthesizing complex secondary amines. Its importance in medicinal chemistry is underscored by the prevalence of the resulting structural motifs in a multitude of therapeutic agents. By understanding the underlying mechanisms and leveraging established protocols, researchers can efficiently generate novel molecules for drug discovery and development programs. This guide provides the foundational knowledge and practical frameworks necessary for the successful application of this pivotal chemical transformation.

References

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. medchemexpress.com [medchemexpress.com]

Theoretical Insights into the Reactivity of 2-(Dimethylamino)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 2-(dimethylamino)acetaldehyde, a versatile bifunctional molecule of interest in organic synthesis and drug development. While experimental data on its reactivity is limited in publicly accessible literature, this document extrapolates from established computational chemistry methodologies applied to analogous aldehydes and amines to outline a robust framework for its theoretical investigation. This guide covers fundamental molecular properties, conformational analysis, frontier molecular orbital (FMO) theory, and potential reaction mechanisms, offering a predictive lens into the chemical behavior of this compound. All computational protocols are detailed to serve as a practical reference for researchers.

Introduction

This compound, with the chemical formula C₄H₉NO, is a molecule incorporating both a reactive aldehyde functionality and a tertiary amine group.[1][2] This unique structural combination suggests a rich and varied chemical reactivity, making it a valuable synthon for the creation of more complex molecules, including potential pharmaceutical candidates such as muscarine (B1676868) analogues.[2] Understanding the intrinsic reactivity of this molecule is paramount for its effective utilization. Theoretical and computational chemistry provide powerful tools to elucidate reaction mechanisms, predict reactivity, and guide experimental design in the absence of extensive empirical data.

This guide will delve into the theoretical methodologies that can be employed to characterize the reactivity of this compound, drawing parallels from computational studies on similar molecules like acetaldehyde (B116499) and those containing dimethylamine (B145610) functionalities.

Molecular and Physicochemical Properties

A foundational aspect of understanding reactivity is the characterization of the molecule's basic properties. These properties, often computed, provide the initial parameters for more advanced theoretical studies.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | PubChem[1] |

| Molecular Weight | 87.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52334-92-6 | MedChemExpress[2] |

| Canonical SMILES | CN(C)CC=O | PubChem[1] |

| Computed XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Theoretical Methodologies for Reactivity Studies

The reactivity of this compound can be comprehensively investigated using a suite of computational methods. The following sections detail the theoretical protocols applicable to this molecule, based on established practices for similar chemical systems.

Computational Details: A General Protocol

A common and effective approach for studying the reactivity of organic molecules involves Density Functional Theory (DFT). The following protocol, based on methodologies reported for similar aldehydes and amines, is recommended:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

-

Method: DFT calculations would be performed using a functional such as B3LYP or M06-2X, which have shown good performance for organic molecules.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVTZ would be appropriate to provide a good balance between accuracy and computational cost.

-

Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is crucial. The choice of solvent would depend on the specific reaction being investigated.

-

Frequency Calculations: These are essential to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

References

An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(dimethylamino)acetaldehyde, a reactive aldehyde and valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. This document details the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its significant role as a precursor to muscarine (B1676868) analogues, thereby linking it to the cholinergic signaling pathway.

Introduction

This compound is a bifunctional organic molecule containing both a secondary amine and an aldehyde functional group. This unique structure makes it a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its primary significance in the field of medicinal chemistry lies in its utility as a key intermediate for the synthesis of muscarine analogues, which are crucial tools for studying the cholinergic nervous system. Due to its inherent reactivity, this compound is often prepared and used in situ or handled as its more stable acetal (B89532) or hemiacetal salt precursors.

Discovery and History

While a definitive first synthesis of this compound is not readily apparent in the historical literature, a significant milestone in its application and, by extension, its synthesis, was documented by Kenneth Bowden and Brian H. Warrington in their 1978 publication, "The Synthesis of Some Compounds related to Muscarine." Their work detailed the synthesis of novel aminoacetaldehyde hemiacetal salts as precursors for the condensation with substituted alkynols to create aminoacetylenic glycols, which were then cyclized to produce muscarine analogues. This research established this compound derivatives as pivotal intermediates in the exploration of cholinergic agents.

Physicochemical Properties

This compound is a reactive and relatively unstable compound. For this reason, comprehensive experimental data on the pure substance is limited, and it is often generated and used immediately in subsequent reactions. Its more stable derivatives, the dimethyl and diethyl acetals, are commercially available and better characterized.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | This compound | This compound dimethyl acetal | This compound diethyl acetal |

| Molecular Formula | C4H9NO | C6H15NO2 | C8H19NO2 |

| Molecular Weight | 87.12 g/mol | 133.19 g/mol | 161.24 g/mol |

| CAS Number | 52334-92-6 | 38711-20-5 | 3616-56-6 |

| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | 81 °C at 112 mmHg | 170 °C (lit.) |

| Density | 0.9 ± 0.1 g/cm³ | 0.90 g/mL at 20 °C | 0.883 g/mL at 25 °C (lit.) |

| Flash Point | 17.0 ± 12.0 °C | 32 °C | 45 °C (closed cup) |

| Refractive Index | 1.409 | 1.41 | n20/D 1.411 (lit.) |

| Appearance | - | Colorless to Almost colorless clear liquid | Clear liquid |

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its more stable acetal precursors. The following protocols describe the synthesis of the acetal and its subsequent conversion to the aldehyde.

Synthesis of this compound Dimethyl Acetal

This protocol is adapted from established industrial processes for the synthesis of aminoacetaldehyde acetals.

Reaction: Chloroacetaldehyde (B151913) dimethyl acetal + Dimethylamine (B145610) → this compound dimethyl acetal + HCl

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Aqueous solution of dimethylamine (e.g., 40%)

-

Sodium hydroxide (B78521) solution (e.g., 20-50%) for neutralization

-

Reaction vessel (autoclave recommended for reactions above boiling point)

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with the aqueous solution of dimethylamine.

-

Slowly add chloroacetaldehyde dimethyl acetal to the dimethylamine solution with stirring. The molar ratio of dimethylamine to the chloroacetal should be in excess to favor the formation of the desired product.

-

Heat the reaction mixture. The temperature can range from room temperature to 100-150 °C, depending on the desired reaction rate. For higher temperatures, an autoclave is necessary to contain the pressure.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction, adjusting the pH to 12-14.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by distillation of the solvent.

-

Purify the crude product by fractional distillation under reduced pressure.

Hydrolysis of this compound Dimethyl Acetal to this compound

This is a standard acid-catalyzed hydrolysis of an acetal. The resulting aldehyde is often used immediately in the next synthetic step.

Reaction: this compound dimethyl acetal + H₂O (in the presence of an acid catalyst) → this compound + 2 CH₃OH

Materials:

-

This compound dimethyl acetal

-

Dilute aqueous acid (e.g., 1M HCl or dilute sulfuric acid)

-

Reaction flask with a stirrer

-

pH meter or pH paper

Procedure:

-

Dissolve the this compound dimethyl acetal in an aqueous solution.

-

Cool the solution in an ice bath.

-

Slowly add the dilute aqueous acid with stirring, monitoring the pH to ensure it remains acidic.

-

The hydrolysis reaction is typically rapid. The progress can be monitored by the disappearance of the starting acetal (e.g., by TLC or GC).

-

The resulting aqueous solution of this compound can be used directly for subsequent reactions, such as the synthesis of muscarine analogues.

-

If isolation is required, careful neutralization with a base (e.g., sodium bicarbonate) followed by extraction with an organic solvent may be attempted, though the instability of the free aldehyde makes this challenging.

Role in Drug Development and Signaling Pathways

The primary importance of this compound in drug development stems from its role as a precursor to muscarine analogues. Muscarine is a natural product that selectively agonizes a subset of acetylcholine (B1216132) receptors, known as muscarinic acetylcholine receptors. These receptors are crucial components of the cholinergic signaling pathway.

The Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental to numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation. The key neurotransmitter in this pathway is acetylcholine (ACh).

In-Depth Technical Guide to the Safe Handling of 2-(Dimethylamino)acetaldehyde in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-(Dimethylamino)acetaldehyde in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, a cautious approach is mandated, with handling protocols often referencing the well-documented hazards of the related compound, acetaldehyde.

Chemical and Physical Properties

This compound is a chemical intermediate, notably used in the synthesis of Muscarine analogues. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C4H9NO | |

| Molecular Weight | 87.12 g/mol | |

| CAS Number | 52334-92-6 | |

| Boiling Point | 87.5 ± 23.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 17.0 ± 12.0 °C | ChemSrc |

| Appearance | Colorless liquid (presumed) | General Chemical Knowledge |

| Solubility | The hydrochloride salt form is noted for its water solubility and stability. | MedChemExpress |

Hazard Identification and Classification

| Hazard | Classification | Precautionary Statements |

| Flammability | Flammable Liquid (Category 1 or 2 implied by handling precautions) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical |

An In-depth Technical Guide on Structural Analogues and Derivatives of 2-(Dimethylamino)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of structural analogues and derivatives of 2-(Dimethylamino)acetaldehyde. This information is critical for researchers and professionals involved in drug discovery and development, particularly those targeting the cholinergic system.

Core Compound: this compound

This compound is a key chemical intermediate, primarily utilized in the synthesis of muscarine (B1676868) analogues.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H9NO | PubChem |

| Molecular Weight | 87.12 g/mol | PubChem |

| CAS Number | 52334-92-6 | PubChem |

| Appearance | Not specified | |

| Solubility | The hydrochloride salt form offers enhanced water solubility and stability.[1] | MedChemExpress[1] |

Structural Analogues and Derivatives: Muscarine Analogues

The primary derivatives of this compound are analogues of muscarine, a natural alkaloid known for its potent activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in mediating a wide range of physiological functions, making them attractive targets for therapeutic intervention in various diseases.

A key structural analogue synthesized from a derivative of this compound is (±)-Muscarine . The following sections will detail its synthesis and biological activity, based on established literature.

Synthesis of (±)-Muscarine

The synthesis of (±)-Muscarine can be achieved from a derivative of this compound, specifically (S)-(-)-Ethyl Lactate (B86563), in a multi-step process.

This protocol is adapted from the work of Chan and Li (1992).

Step 1: Synthesis of (S)-2-(benzyloxy)propanal

-

To a solution of (S)-(-)-ethyl lactate in dichloromethane (B109758) (CH2Cl2), add benzyl (B1604629) 2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction, extract the product, and purify by chromatography to yield (S)-ethyl 2-(benzyloxy)propanoate.

-

Reduce the ester with diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) at -78 °C to obtain the desired aldehyde, (S)-2-(benzyloxy)propanal.

Step 2: Zinc-Mediated Allylation

-

In an aqueous medium, react (S)-2-(benzyloxy)propanal with allyl bromide in the presence of zinc dust.

-

This reaction proceeds via a non-chelation-controlled pathway, leading to the formation of the anti-isomer as the major product.

-

Isolate and purify the resulting alcohol.

Step 3: Ozonolysis

-

Subject the product from the previous step to ozonolysis to cleave the double bond.

-

Work up the reaction mixture to yield the corresponding aldehyde.

Step 4: Reductive Amination

-

React the aldehyde with dimethylamine (B145610) in the presence of a reducing agent, such as sodium cyanoborohydride, to introduce the dimethylamino group.

Step 5: Deprotection and Cyclization

-

Remove the benzyl protecting group via catalytic hydrogenation.

-

The deprotected intermediate will undergo spontaneous cyclization to form the tetrahydrofuran (B95107) ring of muscarine.

-

Isolate and purify the final product, (+)-Muscarine.

Biological Activity and Signaling Pathways

Muscarine and its analogues exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs).

-

M1, M3, and M5 receptors couple to Gq/11 proteins.

-

M2 and M4 receptors couple to Gi/o proteins.

Quantitative Biological Data

| Compound | Receptor Target(s) | Activity |

| (±)-Muscarine | M1, M2, M3, M4, M5 | Potent Agonist |

| Acetylcholine | M1, M2, M3, M4, M5 | Endogenous Agonist |

Note: This table represents a qualitative summary. Quantitative data such as EC50/pD2 values for specific receptor subtypes would require access to detailed pharmacological studies.

Signaling Pathways

The activation of mAChRs by muscarine analogues initiates distinct intracellular signaling cascades depending on the receptor subtype.

Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).

Applications in Drug Development

The development of subtype-selective muscarinic agonists derived from this compound and other precursors holds significant therapeutic potential. By targeting specific mAChR subtypes, it may be possible to achieve desired therapeutic effects while minimizing the side effects associated with non-selective cholinergic activation.

Potential therapeutic areas for selective muscarinic agonists include:

-

Alzheimer's Disease and Cognitive Disorders: M1 receptor agonists are being investigated for their potential to improve cognitive function.

-

Schizophrenia: M1 and M4 receptor agonists have shown promise in preclinical and clinical studies.

-

Pain: Muscarinic agonists may have analgesic properties.

-

Glaucoma: Pilocarpine, a muscarinic agonist, is used to reduce intraocular pressure.

Conclusion

This compound serves as a valuable building block for the synthesis of a variety of muscarine analogues. These derivatives, by interacting with specific muscarinic acetylcholine receptor subtypes, offer promising avenues for the development of novel therapeutics for a range of neurological and physiological disorders. A thorough understanding of their synthesis, structure-activity relationships, and signaling pathways is essential for advancing research and development in this field.

References

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)acetaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)acetaldehyde in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the predicted solubility based on the compound's molecular structure and general principles of organic chemistry. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data.

Molecular Structure and Predicted Solubility

This compound possesses a unique molecular structure that incorporates both a polar aldehyde group and a basic dimethylamino group. This combination of functional groups dictates its solubility behavior in various organic solvents.

-

Polarity: The presence of the carbonyl group (C=O) in the aldehyde and the nitrogen atom in the amino group introduces polarity to the molecule. This suggests a good affinity for polar solvents.

-

Hydrogen Bonding: While the aldehyde group itself cannot act as a hydrogen bond donor, the lone pair of electrons on the oxygen atom can accept hydrogen bonds from protic solvents. The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.

-

Basicity: The dimethylamino group is basic and can be protonated by acidic solvents or in the presence of acids. This can significantly alter the compound's solubility profile.

Based on these structural features, the following qualitative solubility predictions can be made:

-

High Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and other short-chain alcohols. These solvents can engage in hydrogen bonding with the aldehyde and amino groups.

-

Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which have high dielectric constants and can solvate polar molecules effectively.

-

-

Moderate to Good Solubility Expected in:

-

Chlorinated Solvents: Such as dichloromethane (B109758) and chloroform. While less polar than protic solvents, they can still interact with the polar functional groups of the molecule.

-

Ethers: Such as diethyl ether and tetrahydrofuran (B95107) (THF). These are less polar but can still act as hydrogen bond acceptors.

-

Ketones: Such as acetone, which is a polar aprotic solvent.

-

-

Low to Negligible Solubility Expected in:

-

Nonpolar Solvents: Such as hexane, heptane, and toluene. The nonpolar nature of these solvents makes them poor solvents for the polar this compound.

-

A summary of the predicted solubility is presented in the table below. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |